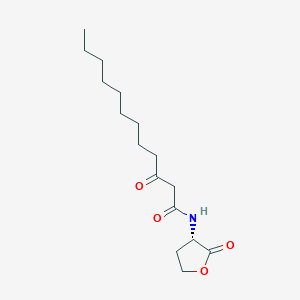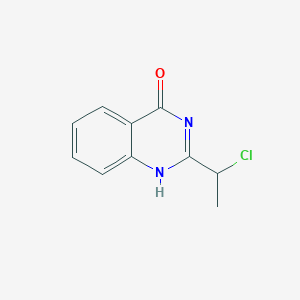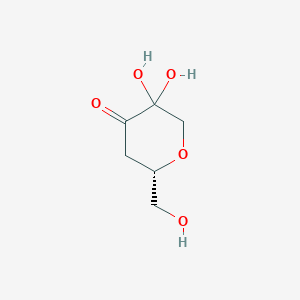
6-Acetyl-5-cycloheptene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Acetyl-5-cycloheptene-1,4-dione, also known as ACBD, is a cyclic diketone that has been widely studied for its chemical and biological properties. This compound has been synthesized through various methods and has been found to have potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 6-Acetyl-5-cycloheptene-1,4-dione is not fully understood. However, it is believed to act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. 6-Acetyl-5-cycloheptene-1,4-dione has also been found to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase.
Biochemical and Physiological Effects:
6-Acetyl-5-cycloheptene-1,4-dione has been found to have various biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties, as well as the ability to inhibit the growth of certain cancer cells. 6-Acetyl-5-cycloheptene-1,4-dione has also been found to have neuroprotective effects, potentially making it useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
6-Acetyl-5-cycloheptene-1,4-dione has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive, making it a cost-effective starting material for the synthesis of other compounds. However, 6-Acetyl-5-cycloheptene-1,4-dione is also highly reactive and can be difficult to handle, requiring careful handling and storage.
Orientations Futures
There are several future directions for research on 6-Acetyl-5-cycloheptene-1,4-dione. One potential area of study is the development of new synthetic methods for 6-Acetyl-5-cycloheptene-1,4-dione and its derivatives. Another area of research is the investigation of the biological activity of 6-Acetyl-5-cycloheptene-1,4-dione and its potential applications in the treatment of diseases such as cancer and neurodegenerative disorders. Additionally, the development of new methods for the delivery of 6-Acetyl-5-cycloheptene-1,4-dione to specific tissues and organs could lead to new therapeutic applications.
Méthodes De Synthèse
The synthesis of 6-Acetyl-5-cycloheptene-1,4-dione can be achieved through several methods, including the reaction of cycloheptanone with acetic anhydride and the oxidation of 5-cycloheptene-1,2-diol. The most common method for synthesizing 6-Acetyl-5-cycloheptene-1,4-dione is the reaction of cycloheptanone with acetic anhydride in the presence of a catalyst such as sulfuric acid.
Applications De Recherche Scientifique
6-Acetyl-5-cycloheptene-1,4-dione has been studied extensively for its biological and chemical properties. It has been found to have potential applications in scientific research, particularly in the fields of chemistry, biochemistry, and pharmacology. 6-Acetyl-5-cycloheptene-1,4-dione has been used as a starting material for the synthesis of various compounds, including pharmaceuticals and agrochemicals.
Propriétés
Numéro CAS |
196493-35-3 |
|---|---|
Nom du produit |
6-Acetyl-5-cycloheptene-1,4-dione |
Formule moléculaire |
C9H10O3 |
Poids moléculaire |
166.17 g/mol |
Nom IUPAC |
6-acetylcyclohept-5-ene-1,4-dione |
InChI |
InChI=1S/C9H10O3/c1-6(10)7-4-8(11)2-3-9(12)5-7/h4H,2-3,5H2,1H3 |
Clé InChI |
MKDKHDHQBZKCAO-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=O)CCC(=O)C1 |
SMILES canonique |
CC(=O)C1=CC(=O)CCC(=O)C1 |
Synonymes |
5-Cycloheptene-1,4-dione, 6-acetyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



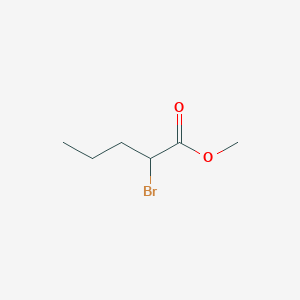
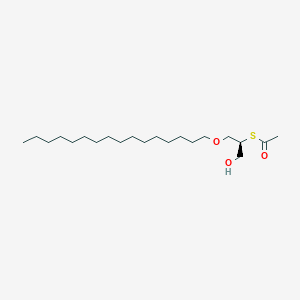


![5-Bromo-2,3-dimethyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B179858.png)
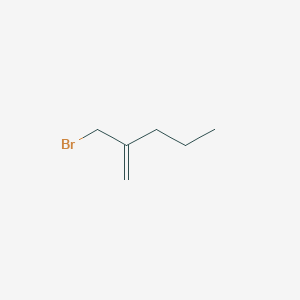
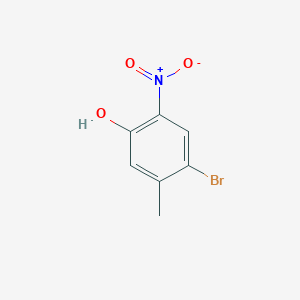
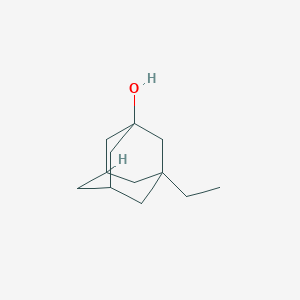
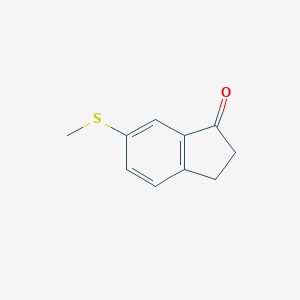
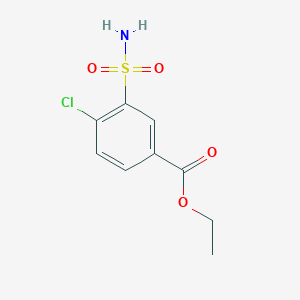
![hexahydro-1H-Pyrrolo[1,2-c]imidazole](/img/structure/B179875.png)
